

# Compound Profile: Astringin and Piceatannol

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## Compound Focus: Astringin

CAS No.: 29884-49-9

Cat. No.: S519586

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**Astringin** is a stilbenoid, specifically the **3- $\beta$ -D-glucoside of Piceatannol** [1] [2]. The table below summarizes the core characteristics of both the glucoside and its aglycone.

Property	Astringin	Piceatannol
Chemical Definition	Piceatannol-3-O- $\beta$ -D-glucoside [2] [3]	3,4,3',5'-Tetrahydroxy- <i>trans</i> -stilbene [1]
Relationship	Glycosylated form (glucoside) of Piceatannol [1] [2]	Aglycone (core molecule) of Astringin [1]
IUPAC Name	Information missing from search results	4-[(E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]benzene-1,2-diol [1]
Molecular Formula	Information missing from search results	C <sub>14</sub> H <sub>12</sub> O <sub>4</sub> [1]
Molar Mass	Information missing from search results	244.246 g·mol <sup>-1</sup> [1]
Appearance	Information missing from search results	White solid (samples often yellow due to impurities) [1]
Melting Point	Information missing from search results	215–217 °C [1]

Property	Astringin	Piceatannol
Natural Sources	Bark of Norway spruce ( <i>Picea abies</i> ) [1] [3], bark of <i>Picea sitchensis</i> [2], red wine [1] [4].	Metabolite of resveratrol; found in passion fruit seeds, red wine, grapes, white tea, Japanese knotweed [1].

## Detailed Experimental Protocols

The following methodologies are critical for isolating, quantifying, and evaluating the biological activity of **Astringin**.

### Analytical Quantification via LC-MS/MS

Advanced liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of stilbenes like **Astringin** in complex matrices.

- **Sample Preparation:** For wine analysis, samples can often be **directly injected** after filtration, removing the need for complex pre-treatment [5]. For other matrices like grapes or plant tissues, a solid-phase extraction (SPE) purification step may be employed [6].
- **Chromatography:**
  - **Column:** C-18 reversed-phase column [5].
  - **Elution:** Gradient elution is typically used to separate the target analytes in a single run [5].
- **Mass Spectrometry:**
  - **Ionization:** Electrospray Ionization (ESI) in **negative ion mode** provides higher sensitivity for stilbenes than Atmospheric Pressure Chemical Ionization (APCI) [5].
  - **Detection:** Multiple Reaction Monitoring (MRM) is used for high sensitivity quantification. This involves selecting a specific precursor ion and monitoring one or more characteristic product ions [6] [5].
- **Performance:** A developed method for wine analysis achieved detection limits in the range of **50.0 ng/mL for piceatannol** [5], demonstrating the technique's suitability for detecting these compounds at low concentrations.

## In Vitro Assessment of Anti-Inflammatory and Antioxidant Activity

A 2023 study detailed a protocol for evaluating **Astringin**'s protective effects in a model of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) using A549 lung epithelial cells [2].

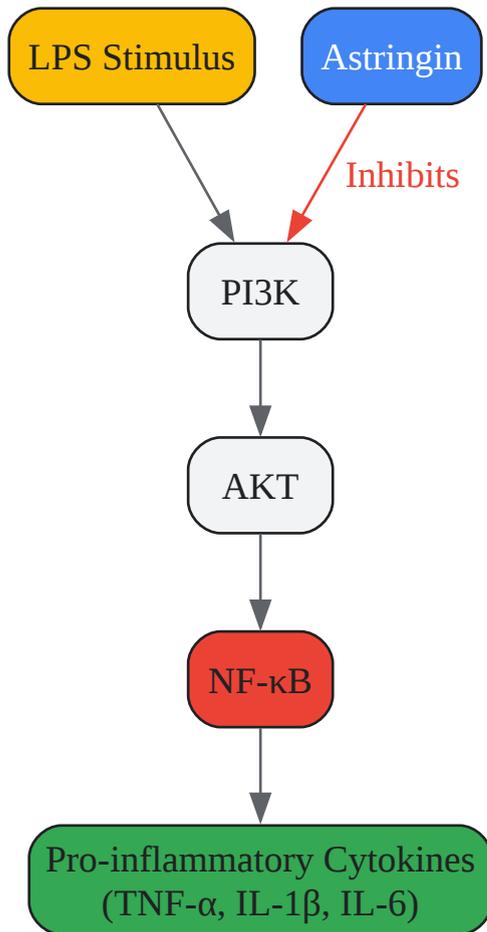
- **Cell Line & Culture:** Human A549 lung epithelial cells.
- **Induction of Injury:** Cells are stimulated with **LPS** to induce an inflammatory and oxidative stress response, modeling ALI [2].
- **Intervention:** Pre-treatment or co-treatment with **Astringin** at various concentrations.
- **Key Assays & Measurements:**
  - **Cell Viability:** Assessed using a method like Cell Counting Kit-8 (CCK-8) to ensure **Astringin** prevents LPS-induced cellular damage [2].
  - **Oxidative Stress:** Measurement of intracellular **Reactive Oxygen Species (ROS)** levels [2].
  - **Inflammatory Markers:** Quantification of pro-inflammatory cytokines (**TNF- $\alpha$** , **IL-1 $\beta$** , **IL-6**) in the culture supernatant, typically via ELISA [2].
  - **Protein Analysis:** Western blot analysis to determine the expression and phosphorylation levels of key proteins in the **PI3K/AKT/NF- $\kappa$ B signaling pathway** [2].

## Biological Activities and Molecular Mechanisms

Current research indicates that **Astringin**'s primary bioactivities are closely linked to its potent antioxidant and anti-inflammatory properties.

Activity	Observed Effect	Proposed Molecular Mechanism	Experimental Model
<b>Anti-inflammatory</b>	Reduced production of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 [2].	Inhibition of the <b>PI3K/AKT/NF-<math>\kappa</math>B</b> signaling pathway [2].	LPS-stimulated A549 lung epithelial cells [2].
<b>Antioxidant</b>	Suppression of LPS-induced oxidative stress [2].	Scavenging of free radicals; reduction of intracellular ROS generation [2].	LPS-stimulated A549 lung epithelial cells [2].
<b>Lignin Incorporation</b>	Acts as a monomer incorporated into the lignin polymer [3].	Radical coupling and cross-coupling reactions during lignification, forming structures like benzodioxanes and phenylcoumarans [3] [7].	Norway spruce ( <i>Picea abies</i> ) bark [3].

The anti-inflammatory mechanism of **Astringin**, as identified in recent research, can be visualized as the following signaling pathway:



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*Diagram 1: Proposed mechanism for **Astringin** inhibition of LPS-induced inflammation via the PI3K/AKT/NF-κB pathway.*

## Research Implications and Future Directions

The findings that **Astringin** inhibits the PI3K/AKT/NF-κB pathway position it as a **potential candidate for therapeutic development**, especially for inflammatory conditions like pediatric acute lung injury [2]. Furthermore, its natural occurrence in spruce bark makes it a compound of interest for the sustainable sourcing of bioactive molecules.

However, several critical research gaps remain:

- **Bioavailability and Metabolism:** Like its aglycone piceatannol and the well-known resveratrol, **Astringin** may face challenges with **poor bioavailability and rapid metabolism** (e.g., glucuronidation) [1] [8]. Strategies to improve its pharmacokinetic profile are a crucial area for future investigation.
- **Comprehensive Preclinical Data:** More extensive *in vivo* studies are needed to validate its efficacy and safety across different disease models.
- **Target Specificity:** Further research is required to fully elucidate its molecular targets and any potential off-target effects.

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